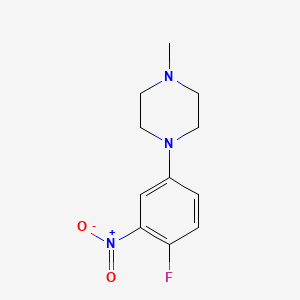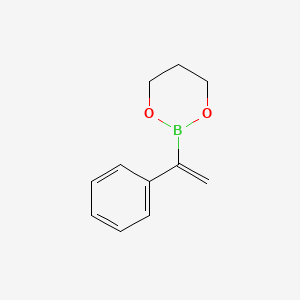
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine
Descripción general
Descripción
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group
Mecanismo De Acción
Target of Action
The targets of a compound depend on its structure and functional groups. For example, piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors and ion channels .
Mode of Action
The mode of action involves the compound’s interaction with its targets. This could involve binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if it targets neurotransmitter receptors, it could influence neuronal signaling pathways .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetics .
Result of Action
The result of the compound’s action at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Métodos De Preparación
The synthesis of 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline.
Piperazine Formation: The reaction of 4-fluoro-3-nitroaniline with 4-methylpiperazine under suitable conditions to form the desired product.
The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and may require catalysts or specific temperature controls to optimize yield and purity.
Análisis De Reacciones Químicas
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents such as hydrogen peroxide.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Bioconjugation: It is employed in bioconjugation techniques for the immobilization of biomolecules onto surfaces, facilitating the development of biosensors and diagnostic tools.
Comparación Con Compuestos Similares
1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-(4-Chloro-3-nitrophenyl)-4-methylpiperazine: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-(4-Fluoro-3-nitrophenyl)piperazine: Lacks the methyl group on the piperazine ring, potentially affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Propiedades
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)9-2-3-10(12)11(8-9)15(16)17/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWWLNGQGSKVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)
![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)

![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)


